molecular formula C11H11NO3S3 B12115995 3-(3-hydroxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide

3-(3-hydroxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide

Cat. No.: B12115995
M. Wt: 301.4 g/mol
InChI Key: PZOXVLAOSAAIKU-UHFFFAOYSA-N
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Description

3-(3-hydroxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thiazole ring fused with a thieno ring, along with a hydroxyphenyl group, making it a valuable subject for research in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-hydroxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-substituted thioureas with 4-bromo-2-thiolene 1,1-dioxide, leading to the formation of the desired thiazole derivative . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-hydroxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of substituted hydroxyphenyl derivatives.

Mechanism of Action

The mechanism of action of 3-(3-hydroxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity. Additionally, the hydroxyphenyl group can form hydrogen bonds with amino acid residues, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-hydroxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide is unique due to its combination of a hydroxyphenyl group with a fused thiazole-thieno ring system. This structural feature imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C11H11NO3S3

Molecular Weight

301.4 g/mol

IUPAC Name

3-(3-hydroxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione

InChI

InChI=1S/C11H11NO3S3/c13-8-3-1-2-7(4-8)12-9-5-18(14,15)6-10(9)17-11(12)16/h1-4,9-10,13H,5-6H2

InChI Key

PZOXVLAOSAAIKU-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=S)N2C3=CC(=CC=C3)O

Origin of Product

United States

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